molecular formula C13H10ClFN2O B12242103 3-chloro-5-fluoro-N-[(pyridin-2-yl)methyl]benzamide

3-chloro-5-fluoro-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B12242103
M. Wt: 264.68 g/mol
InChI Key: GGEGWYONCAQPNO-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-N-[(pyridin-2-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyridin-2-ylmethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-[(pyridin-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzoic acid and 2-(aminomethyl)pyridine.

    Amide Formation: The carboxylic acid group of 3-chloro-5-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This is followed by the addition of 2-(aminomethyl)pyridine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyridine moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the amide or pyridine moieties.

    Reduction: Reduced forms of the amide or pyridine moieties.

    Hydrolysis: 3-chloro-5-fluorobenzoic acid and 2-(aminomethyl)pyridine.

Scientific Research Applications

3-chloro-5-fluoro-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

    Chemical Biology: The compound is utilized in chemical biology to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents, along with the pyridin-2-ylmethyl group, contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-fluoro-N-[(pyridin-2-yl)methyl]benzamide is unique due to the specific combination of chloro, fluoro, and pyridin-2-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

3-chloro-5-fluoro-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H10ClFN2O/c14-10-5-9(6-11(15)7-10)13(18)17-8-12-3-1-2-4-16-12/h1-7H,8H2,(H,17,18)

InChI Key

GGEGWYONCAQPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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